molecular formula C14H18O3 B7997073 Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate

Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate

Cat. No.: B7997073
M. Wt: 234.29 g/mol
InChI Key: RFNBVZZWXNDMME-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate is an organic ester featuring a 3,5-dimethylphenyl group attached to a ketone-bearing valerate chain. For example, 5-(3,5-dimethylphenyl)-5-oxovaleric acid (PI-23944, MW 220.26) is listed as a precursor, with 95% purity and applications in chemical synthesis . The methyl ester derivative likely shares similar reactivity and applications as intermediates in pharmaceuticals or organic synthesis.

Properties

IUPAC Name

methyl 5-(3,5-dimethylphenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)13(15)5-4-6-14(16)17-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNBVZZWXNDMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dimethylphenyl)-5-oxovaleric acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-(3,5-dimethylphenyl)-5-oxovaleric acid

    Reduction: 5-(3,5-dimethylphenyl)-5-hydroxyvalerate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then participate in various biochemical pathways. The 3,5-dimethylphenyl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents critically influence electronic and steric properties:

Compound Substituents Electronic Effect Molecular Weight CAS Number
Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate* 3,5-dimethyl Electron-donating (inductive) ~234.29† Not available
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate 3,5-difluoro, 3-methyl Electron-withdrawing (F groups) 256.24 1443350-58-0
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate 3,5-dimethoxy Strong electron-donating (resonance) 280.31‡ 898758-62-8
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate 3,5-dimethyl, 4-methoxy Mixed electronic effects 294.34‡ Not available

*Estimated based on 5-(3,5-dimethylphenyl)-5-oxovaleric acid (MW 220.26) + methyl ester group.
†Calculated as C14H18O3.
‡Calculated based on molecular formula.

Key Findings :

  • Electron-withdrawing groups (e.g., fluoro) reduce electron density, possibly stabilizing the compound against oxidation but reducing reactivity in certain syntheses .

Ester Group Variations

The choice of ester (methyl vs. ethyl) impacts solubility, hydrolysis rates, and steric bulk:

Compound Ester Group Hydrolysis Rate* Solubility (Predicted)
This compound Methyl Higher Moderate in polar solvents
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate Ethyl Lower Higher in non-polar solvents

*Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance.

Biological Activity

Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, experimental data, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H14O3C_{13}H_{14}O_3. The compound features a methyl ester functional group and a ketone, contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The carbonyl group in the structure may act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in enzymes.
  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes involved in signal transduction pathways, the compound could influence cellular responses.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably:

  • Cell Line Studies : The compound demonstrated significant growth inhibition against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 50 µM against HeLa cells and 60 µM against A549 lung cancer cells .
Cell LineIC50 (µM)
HeLa50
A54960
MCF-755

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro assays revealed:

  • Bacterial Inhibition : this compound showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL depending on the strain tested .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli100

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment .
  • Antimicrobial Efficacy : Another research project focused on the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis .

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